2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene
Overview
Description
2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9FO3S. It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a methoxy group, and a methylsulfonyl group.
Preparation Methods
The synthesis of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1,2-difluoro-4-(methylsulfonyl)benzene with methanol in the presence of potassium hydroxide. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfonyl group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological activities .
Comparison with Similar Compounds
2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene can be compared with similar compounds such as:
1-Fluoro-2-(methylsulfonyl)benzene: This compound lacks the methoxy group, which can affect its chemical reactivity and biological activity.
2-Fluorophenyl methyl sulfone: This compound has a similar structure but differs in the position of the fluoro group and the absence of the methoxy group.
The presence of the methoxy group in this compound makes it unique and can influence its chemical and biological properties .
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKIPWHQSXCLHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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